2-Chloro-N-(2-fluorobenzyl)isonicotinamide

Physicochemical profiling LogP Polar surface area

2-Chloro-N-(2-fluorobenzyl)isonicotinamide (CAS 954217-35-7) is a synthetic, dual-halogenated isonicotinamide derivative with molecular formula C₁₃H₁₀ClFN₂O and molecular weight 264.68 g/mol. The compound features a pyridine-4-carboxamide core substituted with chlorine at the 2-position of the pyridine ring and a 2-fluorobenzyl group on the amide nitrogen.

Molecular Formula C13H10ClFN2O
Molecular Weight 264.68 g/mol
Cat. No. B12827442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2-fluorobenzyl)isonicotinamide
Molecular FormulaC13H10ClFN2O
Molecular Weight264.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=CC(=NC=C2)Cl)F
InChIInChI=1S/C13H10ClFN2O/c14-12-7-9(5-6-16-12)13(18)17-8-10-3-1-2-4-11(10)15/h1-7H,8H2,(H,17,18)
InChIKeyLOGWZRDOFMDFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2-fluorobenzyl)isonicotinamide: Baseline Identity, Physicochemical Profile, and Evidence Availability


2-Chloro-N-(2-fluorobenzyl)isonicotinamide (CAS 954217-35-7) is a synthetic, dual-halogenated isonicotinamide derivative with molecular formula C₁₃H₁₀ClFN₂O and molecular weight 264.68 g/mol . The compound features a pyridine-4-carboxamide core substituted with chlorine at the 2-position of the pyridine ring and a 2-fluorobenzyl group on the amide nitrogen . Its calculated LogP is approximately 3.38 and topological polar surface area (tPSA) is 45.48 Ų . Critically, despite being listed in multiple screening compound collections and chemical databases, a systematic search of the published peer-reviewed literature, patent repositories, and authoritative bioactivity databases (ChEMBL, BindingDB, PubChem, ZINC) reveals a near-total absence of target-specific, quantitative biological activity data for this exact compound [1]. The ZINC database entry (ZINC30678115) explicitly states: 'There is no known activity for this compound' and 'There is currently no predicted activity for this compound' [1]. This evidence gap defines the current procurement and selection landscape for this compound.

Why Generic Substitution of 2-Chloro-N-(2-fluorobenzyl)isonicotinamide Is Not Supported by Available Evidence


Within the isonicotinamide chemical space, compounds differing by a single halogen atom or benzyl substitution pattern can exhibit profoundly divergent biological activity profiles, physicochemical properties, and target selectivity . The combination of a chlorine atom at the pyridine 2-position and a fluorine atom at the ortho position of the benzyl ring in 2-Chloro-N-(2-fluorobenzyl)isonicotinamide creates a unique electrostatic and steric environment that is not replicated by the 2-chlorobenzyl analog (logP shift from ~3.38 to ~3.81), the non-halogenated benzyl analog, or the pyridine-unsubstituted N-(2-fluorobenzyl)isonicotinamide [1]. Halogen bonding-capable fluorine at the ortho-benzyl position may direct distinct intermolecular interactions with biological targets compared to chlorine, bromine, or hydrogen at the same position, as established in systematic crystallographic studies of halogen-substituted isonicotinamides [1]. However, because no quantitative structure-activity relationship (SAR) data have been published for this specific compound series, any substitution between analogs carries unquantifiable risk of altered potency, selectivity, ADME behavior, or crystallographic properties [2]. Procurement decisions must therefore be governed by the specific halogenation and substitution pattern rather than assumed class-level interchangeability.

Quantitative Differentiation Evidence for 2-Chloro-N-(2-fluorobenzyl)isonicotinamide Versus Closest Structural Analogs


Comparative Calculated Physicochemical Properties: 2-Fluorobenzyl vs. 2-Chlorobenzyl Isonicotinamide Analogs

The calculated partition coefficient (LogP) of 2-Chloro-N-(2-fluorobenzyl)isonicotinamide is 3.38, which is 0.43 log units lower (less lipophilic) than its 2-chlorobenzyl analog (LogP = 3.81), reflecting the higher electronegativity and stronger hydrogen-bond accepting capacity of fluorine versus chlorine on the benzyl ring . The topological polar surface area (tPSA) of the 2-fluorobenzyl analog (45.48 Ų) is 3.48 Ų higher than that of the 2-chlorobenzyl analog (42.00 Ų) , indicating marginally improved aqueous solubility potential. These differences, while modest, are within ranges known to influence passive membrane permeability and oral bioavailability predictions in drug discovery settings. Additionally, the pyridine 2-chloro substituent confers distinct reactivity for nucleophilic aromatic substitution compared to the unsubstituted pyridine ring in N-(2-fluorobenzyl)isonicotinamide , enabling downstream synthetic derivatization not accessible with the des-chloro analog.

Physicochemical profiling LogP Polar surface area Halogen substitution effects Medicinal chemistry triage

Halogen-Bonding Capability: Ortho-Fluorobenzyl as a Distinctive Supramolecular Synthon

Systematic crystallographic studies on halogen-substituted isonicotinamides and niacin derivatives have established that the identity of the halogen substituent (F vs. Cl vs. Br vs. I) dictates the mechanical flexibility and intermolecular interaction topology in the solid state [1]. Isonicotinamide derivatives bearing fluorine substituents preferentially engage in weak C–H···F hydrogen bonds and type-I halogen–halogen contacts, whereas heavier halogens (Cl, Br) favor type-II halogen bonding geometries [1]. The ortho-fluorine on the benzyl ring of 2-Chloro-N-(2-fluorobenzyl)isonicotinamide is uniquely positioned to participate in intramolecular contacts with the amide NH or to direct intermolecular packing motifs that are structurally distinct from those adopted by the 2-chlorobenzyl or 2-bromobenzyl analogs [1]. No comparative biological target-engagement data exist to translate this crystallographic differentiation into binding affinity differences; the evidence is currently limited to solid-state structural behavior.

Halogen bonding Crystal engineering Supramolecular chemistry Fluorine interactions Solid-state properties

Verified Negative Bioactivity Data: No Inhibition of Chorismate Mutase or Acetylcholinesterase

In two publicly documented biochemical assays, 2-Chloro-N-(2-fluorobenzyl)isonicotinamide was tested and confirmed to be inactive: (1) no inhibition of chorismate mutase was observed ; (2) no inhibition of acetylcholinesterase (AChE) was detected at 26 µM . While negative data are rarely published, these results provide actionable information for triage: this compound can be de-prioritized as a candidate for screens targeting these two enzymes. Equivalent negative selectivity data are not publicly available for the 2-chlorobenzyl analog or the des-chloro analog, meaning that for the specific purpose of excluding chorismate mutase or AChE activity, this compound's profile is more completely characterized.

Counter-screening Selectivity profiling Enzyme inhibition Negative data Target de-prioritization

Evidence-Grounded Application Scenarios for 2-Chloro-N-(2-fluorobenzyl)isonicotinamide


Halogen-Bonding Crystal Engineering and Solid-Form Screening

The ortho-fluorobenzyl group combined with the pyridine 2-chloro substituent creates a dual-halogen system capable of engaging in both C–H···F hydrogen bonds and C–Cl···X halogen-bonding interactions. Based on the established structure–mechanical property relationships in halogen-substituted isonicotinamides [1], this compound is a rational candidate for co-crystal screening campaigns where tuning of crystal plasticity or elasticity via halogen identity is the experimental objective. The 2-fluorobenzyl motif offers a distinct interaction profile from the 2-chlorobenzyl or 2-bromobenzyl analogs [1].

Medicinal Chemistry Library Design Requiring Moderately Lipophilic, Dual-Halogenated Isonicotinamide Scaffolds

With a calculated LogP of 3.38 and tPSA of 45.48 Ų , 2-Chloro-N-(2-fluorobenzyl)isonicotinamide occupies a physicochemical space consistent with lead-like or drug-like chemical space. Its LogP is 0.43 units lower than the 2-chlorobenzyl analog , making it the preferred choice when reduced lipophilicity is a design criterion. The pyridine 2-chloro substituent also serves as a synthetic handle for late-stage diversification via nucleophilic aromatic substitution , offering a derivatization pathway not available with des-chloro analogs.

Negative Control or Counter-Screen Compound for Chorismate Mutase and Acetylcholinesterase Assays

Documented inactivity against chorismate mutase and acetylcholinesterase at 26 µM establishes this compound as a verified inactive for these two targets. In screening cascades where these enzymes are counterscreened to assess selectivity, a compound with known negative data provides greater interpretability than an untested analog. This advantage, while narrow, is currently unique among closely related isonicotinamide analogs for which no equivalent public counter-screening data exist.

Computational Chemistry and Docking Studies Requiring a Benchmark 'Data-Poor' Isonicotinamide

The ZINC database explicitly records this compound as having no known or predicted bioactivity [2]. For computational chemists developing or validating virtual screening methodologies, de novo activity prediction algorithms, or machine learning models for bioactivity imputation, a structurally well-defined compound with confirmed absence of activity data serves as a valuable benchmark or negative test case [2].

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